molecular formula C20H14BrFN2OS B5147967 N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide

N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide

Cat. No. B5147967
M. Wt: 429.3 g/mol
InChI Key: GIBMTYIUZHQKMC-UHFFFAOYSA-N
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Description

N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BFA is a member of the thioamide family of compounds, which are known for their ability to interact with biological systems and have potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

BFA exerts its effects by binding to the ARF protein and preventing it from interacting with other proteins involved in intracellular trafficking. This leads to the disruption of the normal transport of proteins within the cell, which can be used to study the role of ARF in this process.
Biochemical and Physiological Effects:
BFA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on intracellular trafficking, BFA has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. These properties make BFA a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BFA in scientific research is its specificity for the ARF protein. This allows researchers to study the role of ARF in intracellular trafficking without affecting other cellular processes. However, BFA has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are many potential future directions for research on BFA. One area of interest is the development of new drugs based on the structure of BFA. Another area of interest is the study of the interactions between BFA and other proteins involved in intracellular trafficking. Additionally, the use of BFA in combination with other compounds may provide new insights into the mechanisms of intracellular trafficking and the role of ARF in this process.

Synthesis Methods

BFA can be synthesized using a variety of methods, including the reaction of 4-bromo-2-fluoroaniline with carbon disulfide followed by reaction with 4-biphenylcarboxylic acid chloride. This method yields BFA with high purity and yield, making it a popular choice for researchers.

Scientific Research Applications

BFA has been extensively studied for its potential applications in scientific research. One of the most promising applications of BFA is in the study of intracellular trafficking. BFA has been shown to inhibit the function of a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins between different compartments within a cell. By inhibiting ARF, BFA can be used to study the mechanisms of intracellular trafficking and the role of ARF in this process.

properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN2OS/c21-16-10-11-18(17(22)12-16)23-20(26)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMTYIUZHQKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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